azobenzenen

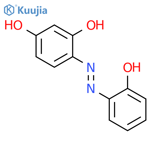

Azobenzenes are a class of organic compounds characterized by the presence of an azo group (N=N) attached to two benzene rings. These compounds are widely used in various applications due to their unique photoisomerization properties and structural simplicity. Azobenzenes undergo reversible isomerization between trans- and cis-forms upon exposure to ultraviolet or visible light, making them valuable tools for photoclick chemistry, molecular switches, and photopharmacology.

The trans-isomer of azobenzenes absorbs UV light and remains stable under thermal conditions, whereas the cis-isomer absorbs visible light and can be easily converted back to the trans-form by heating. This bistability allows for the development of smart materials with tunable optical, mechanical, or magnetic properties, suitable for use in stimuli-responsive devices, sensors, drug delivery systems, and microactuators.

Due to their stability, ease of synthesis, and versatile reactivity, azobenzenes are indispensable in materials science, organic electronics, and biological applications. Their photoresponsive behavior makes them attractive candidates for creating dynamic structures that can respond to external stimuli such as light, temperature, or pH.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

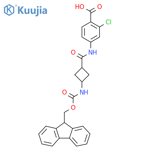

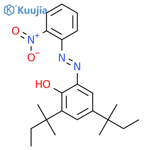

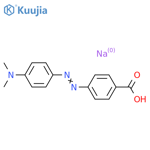

|

2,4-Bis(tert-pentyl)-6-(2-nitrophenyl)azophenol | 52184-19-7 | C22H29N3O3 |

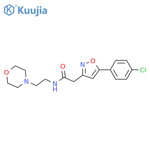

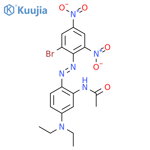

|

Disperse Violet 93 | 52697-38-8 | C18H19BrN6O5 |

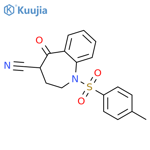

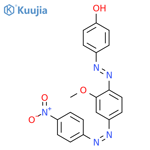

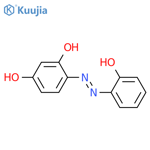

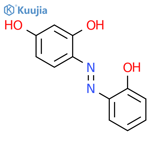

|

Disperse Orange 29 | 19800-42-1 | C19H15N5O4 |

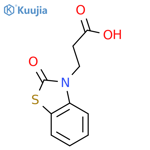

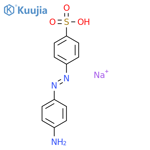

|

4-Aminoazobenzene-4'-sulfonic acid sodium | 2491-71-6 | C12H10N3NaO3S |

|

4,4'-Diethoxyazobenzene | 588-52-3 | C16H18N2O2 |

|

4-(4-Dimethylaminophenylazo)benzoic acid sodium salt | 845-46-5 | C15H15N3NaO2 |

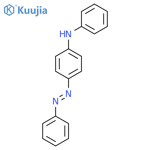

|

4-(Phenylazo)diphenylamine | 101-75-7 | C18H15N3 |

|

7-(2-Bromoethoxy)-5-hydroxy-2-phenyl-4h-chromen-4-one | 41988-26-5 | C17H13BrO4 |

|

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol | 415679-40-2 | C8H8Cl2O |

|

1-(2,3,4-Trimethoxyphenyl)ethanol | 41038-42-0 | C11H16O4 |

Gerelateerde literatuur

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

Aanbevolen leveranciers

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten